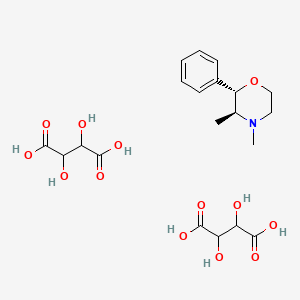

(2S,3S)-3,4-dimethyl-2-phenylmorpholine bis(2,3-dihydroxysuccinate)

Beschreibung

Phendimetrazine tartrate is a phenylalkylamine sympathomimetic amine, commonly used as an appetite suppressant in the short-term management of exogenous obesity . It functions as a prodrug of phenmetrazine, which means that it is metabolized in the body to produce the active compound phenmetrazine .

Eigenschaften

Molekularformel |

C20H29NO13 |

|---|---|

Molekulargewicht |

491.4 g/mol |

IUPAC-Name |

2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO.2C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;2*5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;;/m0../s1 |

InChI-Schlüssel |

BCCGKQFZUUQSEX-VWXHXBRYSA-N |

Isomerische SMILES |

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phendimetrazine tartrate is synthesized through a series of chemical reactions involving the morpholine chemical class. The synthesis typically involves the reaction of 3,4-dimethyl-2-phenylmorpholine with tartaric acid to form the tartrate salt . The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the tartrate salt.

Industrial Production Methods

In industrial settings, the production of phendimetrazine tartrate involves large-scale chemical reactors where the reactants are combined under specific conditions to yield the desired product. The process includes steps such as purification, crystallization, and drying to obtain the final pharmaceutical-grade compound .

Analyse Chemischer Reaktionen

Types of Reactions

Phendimetrazine tartrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of phendimetrazine tartrate may yield phenmetrazine, while reduction may produce different derivatives of the parent compound .

Wissenschaftliche Forschungsanwendungen

Phendimetrazine tartrate has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.

Biology: Studied for its effects on the central nervous system and its potential use in treating obesity.

Medicine: Used as an appetite suppressant in the short-term management of obesity.

Industry: Employed in the pharmaceutical industry for the production of weight loss medications.

Wirkmechanismus

Phendimetrazine tartrate acts as a norepinephrine-dopamine releasing agent (NDRA), stimulating the release of these neurotransmitters in the brain . This action leads to increased central nervous system activity, which suppresses appetite and increases metabolic rate. The drug primarily targets the hypothalamus, a region of the brain involved in regulating hunger and energy expenditure .

Vergleich Mit ähnlichen Verbindungen

Phendimetrazine tartrate is often compared with other appetite suppressants such as phentermine and phenmetrazine. While all these compounds are used to manage obesity, phendimetrazine tartrate is unique in its pharmacokinetics and lower potential for abuse . Unlike phentermine, which has a longer half-life, phendimetrazine tartrate is metabolized more quickly, leading to a shorter duration of action .

Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.